Vinburnine

描述

Vinburnine has been reported in Rauvolfia serpentina, Aspidosperma quebracho-blanco, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

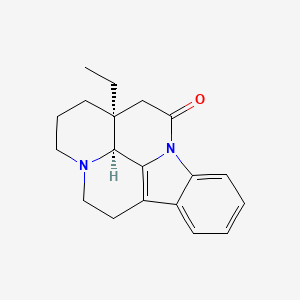

2D Structure

3D Structure

属性

IUPAC Name |

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,18H,2,5,8-12H2,1H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJAPUKIYAZSEM-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045119 | |

| Record name | (-)-Eburnamonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4880-88-0, 2580-88-3 | |

| Record name | (-)-Eburnamonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4880-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vincanorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinburnine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004880880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinburnine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Eburnamonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3α,16α)-eburnamenin-14(15H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINBURNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54D0HMY25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINBURNINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64UB2942IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vinburnine: A Technical Guide to Its Natural Sources, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinburnine, a monoterpenoid indole (B1671886) alkaloid, has garnered significant interest for its vasodilatory and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and comprehensive analytical techniques for its characterization. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental protocols, and the elucidation of its biological pathways.

Natural Sources of this compound

This compound, also known as eburnamonine, is predominantly found in the leaves of the lesser periwinkle plant, Vinca minor L., belonging to the Apocynaceae family.[1] While Vinca minor is the most well-documented and commercially utilized source, related alkaloids and, in some cases, this compound itself have been reported in other plant species. These include plants from the genera Hunteria (e.g., Hunteria eburnea), Rauvolfia (e.g., Rauvolfia serpentina), and Aspidosperma (e.g., Aspidosperma quebracho-blanco).[2] The concentration of this compound in its natural sources can be influenced by environmental conditions and the developmental stage of the plant.

Quantitative Data

The concentration of this compound and its precursor, vincamine, can vary in Vinca minor. The following table summarizes the reported concentrations of these alkaloids in the plant material.

| Compound | Plant Part | Concentration (mg/100g dry weight) | Concentration (% of dried plant mass) | Reference |

| Eburnamonine (this compound) | Leaves | 0.803 | - | [3] |

| Vincamine | Aerial Parts | - | 0.057 | [4] |

| Vincamine | Leaves | 2.459 | - | [3] |

Experimental Protocols: Isolation and Purification of this compound from Vinca minor

The isolation of this compound from Vinca minor involves a multi-step process encompassing extraction, acid-base partitioning to separate alkaloids from other plant constituents, and chromatographic purification.

Extraction of Total Alkaloids

This protocol describes a general method for the extraction of total alkaloids from the dried aerial parts of Vinca minor.

-

Maceration:

-

Air-dried and powdered aerial parts of Vinca minor (1 kg) are macerated with 80% methanol (B129727) (5 L) at room temperature for 72 hours with occasional agitation.

-

The extract is filtered, and the plant material is subjected to two further rounds of maceration with fresh solvent to ensure exhaustive extraction. The progress of the extraction can be monitored by testing the extract with Dragendorff's reagent until a negative result is obtained.

-

The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Acid-Base Extraction:

-

The crude methanolic extract is dissolved in 2% hydrochloric acid (2 L).

-

The acidic solution is then washed with a non-polar organic solvent such as petroleum ether or n-hexane (3 x 1 L) to remove pigments, fats, and other non-alkaloidal lipophilic compounds.

-

The aqueous acidic layer containing the alkaloid salts is then basified to a pH of 9-10 with a concentrated ammonium (B1175870) hydroxide (B78521) solution.

-

The free alkaloids are then extracted from the basified aqueous solution with a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607) (5 x 1 L).

-

The combined organic extracts are washed with distilled water until neutral, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure to yield the total crude alkaloid fraction.

-

Chromatographic Purification of this compound

The crude alkaloid mixture is then subjected to chromatographic techniques to isolate this compound.

-

Column Chromatography:

-

The crude alkaloid extract is adsorbed onto a small amount of silica (B1680970) gel (or alumina) and applied to the top of a silica gel (or alumina) column packed in a suitable non-polar solvent (e.g., n-hexane or a mixture of hexane (B92381) and ethyl acetate).

-

The column is then eluted with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297), followed by the addition of methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light and/or with an appropriate staining reagent (e.g., Dragendorff's reagent).

-

Fractions containing the compound with the same retention factor (Rf) as a this compound standard are pooled.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, the enriched fractions from column chromatography can be subjected to preparative HPLC.

-

A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., ammonium acetate or phosphate (B84403) buffer) at a specific pH. The elution can be isocratic or a gradient.

-

The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is then removed under reduced pressure to yield pure this compound.

-

-

Recrystallization:

-

The purified this compound can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetone) to obtain crystalline material.

-

Analytical Characterization

The identity and purity of the isolated this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the qualitative and quantitative analysis of this compound.

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of acetonitrile and a buffer (e.g., 0.05 M sodium acetate, pH 4.0) in a ratio of approximately 30:70 (v/v).[5] |

| Flow Rate | Typically 1.0 mL/min.[5] |

| Detection | UV detector set at a wavelength where this compound has significant absorbance (e.g., 270 nm).[5] |

| Retention Time | Specific to the exact conditions but allows for identification by comparison with a standard. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation.

-

Molecular Ion: The expected protonated molecule [M+H]⁺ for this compound (C₁₉H₂₂N₂O) is m/z 295.

-

Fragmentation Pattern: The fragmentation of the this compound molecule under mass spectrometric analysis can provide characteristic daughter ions that confirm its structure. While a detailed fragmentation pathway is complex, key fragments can be indicative of the eburnan-type alkaloid skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural determination of this compound.

¹H NMR (Proton NMR): Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

¹³C NMR (Carbon-13 NMR): Provides information on the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

The following table summarizes typical chemical shift ranges for key functional groups in this compound, although specific values can vary slightly depending on the solvent and instrument.

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

| ¹H | 7.0 - 8.0 | Aromatic protons of the indole ring |

| ¹H | 0.8 - 1.5 | Protons of the ethyl group |

| ¹³C | 170 - 180 | Carbonyl carbon (C=O) |

| ¹³C | 110 - 140 | Aromatic carbons of the indole ring |

| ¹³C | 10 - 40 | Aliphatic carbons of the ethyl group and saturated rings |

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects are attributed to its multifaceted mechanism of action, primarily centered on improving cerebral blood flow and exerting neuroprotective effects.

Cerebral Vasodilation

This compound is a known cerebral vasodilator, enhancing blood flow to the brain.[2] This effect is believed to be mediated, at least in part, by the modulation of ion channels in vascular smooth muscle cells.

Neuroprotection and Neurotransmitter Modulation

Beyond its effects on blood flow, this compound exhibits neuroprotective properties and can influence neurotransmitter systems.[6]

Potential Involvement of the JAK-STAT Pathway

Recent research suggests that the therapeutic effects of related compounds may involve the modulation of inflammatory pathways, with the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway being a potential target.[7] While direct evidence for this compound is still emerging, this represents a promising area for future investigation.

Conclusion

This compound remains a compound of significant interest due to its well-established effects on cerebral circulation and its emerging neuroprotective potential. This guide provides a foundational understanding of its natural origins, robust methods for its isolation and purification, and the analytical techniques required for its characterization. The elucidation of its complex signaling pathways continues to be an active area of research, offering exciting opportunities for the development of novel therapeutic strategies for cerebrovascular and neurodegenerative disorders.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

The Synthetic Architecture of Vinburnine and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinburnine, a prominent member of the eburnane family of indole (B1671886) alkaloids, has garnered significant attention in the scientific community for its vasodilatory and neuroprotective properties. Its complex pentacyclic structure has made it a challenging and attractive target for synthetic chemists. This technical guide provides an in-depth overview of the key synthetic pathways developed for this compound and its analogs, with a focus on enantioselective approaches that are crucial for its biological activity. We will delve into the detailed experimental protocols of pivotal reactions, present quantitative data in a comparative format, and visualize the synthetic routes to offer a comprehensive resource for professionals in drug discovery and development.

Core Synthetic Strategies

The synthesis of the eburnane scaffold, the core of this compound, has been approached through several key strategies. The most notable among these is the Pictet-Spengler reaction, which is instrumental in constructing the tetracyclic indoloquinolizidine skeleton. Modern synthetic efforts have focused on achieving high stereocontrol to access the desired enantiomer, often employing chiral auxiliaries, asymmetric catalysis, or enantioselective cyclization reactions.

Enantioselective Synthesis of (-)-Eburnamonine (a Precursor to this compound)

A recent and efficient enantioselective total synthesis of (-)-eburnamonine, a direct precursor to this compound, highlights the advances in asymmetric catalysis. One notable approach involves an enantioselective decarboxylative allylic alkylation to establish the crucial all-carbon quaternary stereocenter.[1][2] This is followed by a series of functional group manipulations leading to a key intermediate that undergoes a diastereoselective hydrogenation and lactamization in a one-pot procedure to yield the final product.[2]

Another innovative strategy employs an enantioselective alkene cyanoamidation reaction to form the quaternary stereocenter, achieving the total synthesis of (+)-eburnamonine in just eight steps from commercially available starting materials.[3][4]

Key Synthetic Pathways and Methodologies

Below, we detail a prominent synthetic pathway to (-)-Eburnamonine, which can be readily converted to this compound.

Pathway 1: Asymmetric Allylic Alkylation Approach

This pathway commences with the construction of a chiral lactam building block, which serves as a versatile precursor.

References

- 1. The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16’-epi-Leucophyllidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - Total Synthesis of (+)-Eburnamonine Using Asymmetric Alkene Cyanoamidation through CâCN Bond Activation - Organic Letters - Figshare [acs.figshare.com]

The Pharmacological Profile of Vinburnine: A Technical Overview for Drug Development Professionals

For Immediate Release

This document provides a comprehensive technical guide on the pharmacological profile of Vinburnine (also known as Eburnamonine), a vasoactive nootropic agent. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the compound's mechanism of action, pharmacodynamics, and pharmacokinetics, supported by experimental methodologies and quantitative data.

Executive Summary

This compound, a derivative of the Vinca (B1221190) minor alkaloid vincamine (B1683053), has demonstrated potential in the management of cerebrovascular disorders and cognitive deficits.[1][2] Its multifaceted pharmacological profile, characterized by cerebral vasodilation, neuroprotective effects, and modulation of neurotransmitter systems, positions it as a compound of interest for further investigation and development.[1][3] This guide synthesizes the current understanding of this compound's pharmacology to support ongoing and future research endeavors.

Mechanism of Action

This compound's therapeutic effects are attributed to a combination of distinct but synergistic mechanisms:

-

Cerebral Vasodilation: The primary and most well-documented action of this compound is its ability to induce cerebral vasodilation, leading to an increase in cerebral blood flow.[1][2][3] This effect is crucial for enhancing the delivery of oxygen and nutrients to brain tissue, which is particularly beneficial in conditions of cerebral insufficiency.[1][3] The vasodilatory effect is believed to be mediated, in part, by the inhibition of calcium ion influx into vascular smooth muscle cells.[3]

-

Neurotransmitter Modulation: this compound influences key neurotransmitter systems involved in cognitive processes. It has been shown to modulate the release and uptake of acetylcholine (B1216132) and dopamine, which are critical for memory, learning, attention, and motivation.[1][4]

-

Neuroprotection: Emerging evidence suggests that this compound possesses neuroprotective properties.[1][3] These effects may stem from its antioxidant activity, which helps to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[3] It is also thought to modulate intracellular signaling pathways involved in neuronal survival and inhibit apoptosis (programmed cell death).[1]

-

Muscarinic Receptor Modulation: this compound acts as an allosteric modulator of M1-M4 muscarinic acetylcholine receptors.[4]

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on the improvement of cerebral hemodynamics and neuronal function.

Effects on Cerebral Blood Flow and Metabolism

By widening cerebral blood vessels, this compound enhances blood flow and oxygen supply to the brain.[1][5] Studies have shown that it can improve erythrocyte deformability and increase the levels of ATP and 2,3-diphosphoglycerol in red blood cells, further promoting tissue oxygenation.[4] In some experimental models, this compound has been observed to retard the utilization of glucose, phosphocreatine, and ATP during ischemic events, suggesting a metabolic protective effect.[6]

Nootropic and Anti-Amnesic Effects

This compound has demonstrated the ability to counteract experimentally induced amnesia in preclinical models.[4] For instance, it has been shown to be effective in the scopolamine-induced amnesia model, suggesting a potential to mitigate cholinergic deficits associated with memory impairment.[4]

Quantitative Pharmacodynamic Data

The following table summarizes the available quantitative data on this compound's pharmacodynamic properties.

| Parameter | Receptor/Target | Value (EC₅₀) | Species/System |

| Allosteric Modulation | Muscarinic M1 Receptor | 29.5 µM | CHO Cells |

| Allosteric Modulation | Muscarinic M2 Receptor | 4.1 µM | CHO Cells |

| Allosteric Modulation | Muscarinic M3 Receptor | 9.5 µM | CHO Cells |

| Allosteric Modulation | Muscarinic M4 Receptor | 15.0 µM | CHO Cells |

Table 1: In Vitro Pharmacodynamic Profile of this compound.[4]

Pharmacokinetics

Detailed pharmacokinetic data for this compound is limited. However, based on its structural similarity to Vinpocetine (B1683063), another vincamine derivative, a representative profile can be inferred. It is important to note that the following data is for Vinpocetine and should be considered as an approximation for this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Vinpocetine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 1.5 hours.[3][7] Its oral bioavailability is reported to be low and variable, ranging from approximately 7% to 57%, and is significantly influenced by food intake.[1][2]

-

Distribution: Vinpocetine exhibits a large volume of distribution, indicating extensive tissue uptake.[3]

-

Metabolism: It is extensively metabolized in the liver.[1][8]

-

Excretion: The primary route of elimination is through fecal excretion, with urinary excretion of the unchanged drug being low.[8][9]

Quantitative Pharmacokinetic Parameters (Vinpocetine as a proxy)

| Parameter | Value | Species | Notes |

| Oral Bioavailability | ~7-57% | Human | Highly variable and food-dependent.[1][2] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 1.5 hours | Human | Following oral administration.[3][7] |

| **Elimination Half-life (t₁/₂) ** | ~2 - 5 hours | Human | Biphasic elimination observed.[3] |

| Plasma Protein Binding | High (Data not specified) | - | Inferred from large volume of distribution. |

Table 2: Representative Pharmacokinetic Parameters (based on Vinpocetine data).

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound's pharmacological profile.

Scopolamine-Induced Amnesia Model in Rodents

This model is used to assess the anti-amnesic effects of nootropic compounds.

Protocol:

-

Animals: Male Swiss albino mice or Wistar rats are used.

-

Amnesia Induction: Scopolamine (B1681570) is administered intraperitoneally (i.p.) at a dose of 0.4 to 3 mg/kg body weight, 30 minutes prior to behavioral testing.[4]

-

Drug Administration: this compound is administered (e.g., i.p. or orally) at various doses (e.g., 5-50 mg/kg) at a specified time before scopolamine administration.[4]

-

Behavioral Testing: Cognitive function is assessed using paradigms such as the passive avoidance test or the Morris water maze.

-

Passive Avoidance Test: Measures learning and memory based on the animal's latency to enter a dark compartment where it previously received a mild foot shock.

-

Morris Water Maze: Assesses spatial learning and memory by measuring the time taken for the animal to locate a hidden platform in a pool of water.

-

-

Data Analysis: The latency to enter the dark compartment or the escape latency in the water maze is recorded and compared between treatment groups.

Radioligand Binding Assay for Muscarinic Receptors

This assay determines the binding affinity of this compound to its target receptors.

Protocol:

-

Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtypes (M1-M4) are prepared from cultured cells (e.g., CHO cells).

-

Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]N-methylscopolamine) and varying concentrations of this compound in a suitable buffer.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Measurement of Cerebral Blood Flow via Plethysmography in Rodents

This technique provides a non-invasive method to assess changes in cerebral blood flow.

Protocol:

-

Animal Preparation: A rat is anesthetized, and its head is shaved and fixed in a stereotaxic frame. A small craniotomy is performed to expose the cerebral cortex.

-

Probe Placement: A photoplethysmography (PPG) probe, consisting of a light-emitting diode (LED) and a photodetector, is placed over the exposed cortical surface.

-

Baseline Recording: A baseline recording of the PPG signal is obtained under normal physiological conditions.

-

Drug Administration: this compound is administered intravenously (i.v.) or intraperitoneally (i.p.).

-

Post-Dose Recording: The PPG signal is continuously recorded to monitor changes in light absorption, which correlate with changes in blood volume in the underlying tissue.

-

Data Analysis: The amplitude and frequency of the PPG signal are analyzed to determine relative changes in cerebral blood flow before and after drug administration.

Signaling Pathways

The vasodilatory and neuroprotective effects of this compound are likely mediated through multiple intracellular signaling pathways.

Conclusion

This compound presents a compelling pharmacological profile with potential therapeutic applications in cerebrovascular and neurodegenerative disorders. Its multifaceted mechanism of action, encompassing cerebral vasodilation, neuroprotection, and neurotransmitter modulation, warrants further investigation. This technical guide provides a foundational overview to aid researchers and drug development professionals in designing and interpreting future studies on this promising compound. Further research is needed to fully elucidate its pharmacokinetic profile and to establish its clinical efficacy and safety in well-controlled trials.

References

- 1. mdpi.com [mdpi.com]

- 2. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Vinpocetine (CASRN 42971-09-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:Nzw Spf) Rabbits (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of vinpocetine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Advancing intraoperative cerebral blood flow monitoring: integrating imaging photoplethysmography and laser speckle contrast imaging in neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics and metabolism of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The clinical pharmacokinetics of vinorelbine (Navelbine) - PubMed [pubmed.ncbi.nlm.nih.gov]

Vinburnine (Vincamone): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinburnine, also known as Vincamone or (-)-Eburnamonine, is a vasoactive indole (B1671886) alkaloid derived from the Vinca (B1221190) minor plant. It is a metabolite of vincamine (B1683053) and has garnered significant interest for its potential therapeutic applications in cerebrovascular and cognitive disorders.[1][2][3][4] This technical guide provides an in-depth overview of this compound's chemical properties, mechanism of action, pharmacokinetics, and key experimental findings, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a synthetic derivative of vincamine, belonging to the class of eburnan-type alkaloids.[5][6] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (3α,16α)-14,15-Dihydroeburnamenin-14-one | [4] |

| Other Names | Vincamone, (-)-Eburnamonine | [2][4] |

| Molecular Formula | C₁₉H₂₂N₂O | [4] |

| Molar Mass | 294.398 g/mol | [4] |

| CAS Number | 4880-88-0 | [4] |

| Appearance | White to off-white solid powder | |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound exhibits a multifaceted mechanism of action, primarily centered on improving cerebral circulation and providing neuroprotection.[1][3]

Cerebral Vasodilation

The primary and most well-documented effect of this compound is its ability to induce cerebral vasodilation, leading to an increase in cerebral blood flow (CBF).[1][3] This effect is particularly prominent in poorly supplied brain regions.[7] This vasodilation is achieved through several mechanisms:

-

Phosphodiesterase 1 (PDE1) Inhibition: this compound is a moderate inhibitor of phosphodiesterase type 1 (PDE1), with reported IC₅₀ values in the micromolar range (~3–10 µM). Inhibition of PDE1 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels in vascular smooth muscle cells. Elevated cAMP and cGMP activate protein kinases (PKA and PKG, respectively), which in turn phosphorylate downstream targets that promote smooth muscle relaxation and vasodilation.

-

Calcium Channel Modulation: this compound is believed to inhibit the influx of calcium ions (Ca²⁺) into vascular smooth muscle cells.[1] Since calcium is crucial for muscle contraction, this inhibition leads to relaxation of the blood vessel walls and subsequent vasodilation.

Neuroprotection

This compound demonstrates significant neuroprotective properties through various mechanisms:

-

Antioxidant Effects: It is believed to possess antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress in neural tissues.[1] This is a critical function, as oxidative damage is a major contributor to neuronal injury in various neurodegenerative conditions.

-

Anti-excitotoxic Effects: this compound has been shown to protect neurons from glutamate-induced excitotoxicity. This is likely mediated by its ability to modulate ion channel activity, including voltage-gated sodium and calcium channels, thereby preventing excessive intracellular calcium accumulation, a key trigger of excitotoxic cell death.

Modulation of Neurotransmitter Systems

This compound influences several key neurotransmitter systems involved in cognitive processes:[1][3]

-

Cholinergic System: this compound acts as an allosteric modulator of muscarinic acetylcholine (B1216132) receptors (M1-M4). It decelerates the binding of antagonists to these receptors, suggesting it can influence cholinergic neurotransmission, which is vital for learning and memory.[8]

-

Dopaminergic and Serotonergic Systems: The compound has been shown to modulate the release and uptake of dopamine (B1211576) and serotonin, neurotransmitters that play crucial roles in mood, attention, and motivation.[1]

Quantitative Data

Receptor and Enzyme Interactions

| Target | Action | Value | Cell/System | Reference(s) |

| Muscarinic M1 Receptor | Allosteric Modulator (EC₅₀) | 29.5 µM | CHO Cells | [8] |

| Muscarinic M2 Receptor | Allosteric Modulator (EC₅₀) | 4.1 µM | CHO Cells | [8] |

| Muscarinic M3 Receptor | Allosteric Modulator (EC₅₀) | 9.5 µM | CHO Cells | [8] |

| Muscarinic M4 Receptor | Allosteric Modulator (EC₅₀) | 15.0 µM | CHO Cells | [8] |

| Phosphodiesterase 1 (PDE1) | Inhibition (IC₅₀) | ~3 - 10 µM |

Pharmacokinetic Parameters (Vinca Alkaloids - General)

Specific pharmacokinetic data for this compound in humans is limited. The following table presents general parameters for related vinca alkaloids, which may provide an estimation.

| Parameter | Value | Compound | Species | Reference(s) |

| Oral Bioavailability | ~27% - 33% | Vinorelbine (B1196246) | Human | [2][9] |

| Terminal Half-life (t₁/₂) | ~23 - 49 hours | Vindesine, Vinorelbine | Human | [4][10][11] |

| Volume of Distribution (Vd) | Large (~75 L/kg) | Vinorelbine | Human | [4][10] |

| Clearance (CL) | High (~1.26 L/h/kg) | Vinorelbine | Human | [10] |

| Metabolism | Hepatic (CYP3A4) | This compound, Vinca Alkaloids | Human | [11][12] |

| Excretion | Primarily biliary, low renal | Vinca Alkaloids | Human | [9][11] |

Experimental Protocols

Measurement of Regional Cerebral Blood Flow (rCBF) by Xenon-133 Clearance

This method is widely used to quantify cerebral blood flow and has been employed in studies investigating the effects of vasoactive compounds like vincamine, the parent compound of this compound.[13][14]

Principle: The inert, lipid-soluble radioactive tracer, Xenon-133 (¹³³Xe), is introduced into the bloodstream (typically via inhalation or intravenous injection). Its rate of washout from different brain regions, monitored by external scintillation detectors, is proportional to the blood flow in those regions.

Detailed Methodology:

-

Subject Preparation: The subject is placed in a supine position in a quiet, dimly lit room to minimize sensory input that could alter cerebral blood flow.

-

Tracer Administration:

-

Data Acquisition: A series of scintillation detectors are positioned over the scalp to measure the gamma radiation emitted by the ¹³³Xe as it distributes to and washes out of the brain tissue. The clearance curves are recorded for a period of 10-15 minutes.[6][15][16]

-

Arterial Input Function: The concentration of ¹³³Xe in the arterial blood over time (the input function) is estimated by monitoring the end-tidal ¹³³Xe concentration in the expired air.[16]

-

Data Analysis: The clearance curves are analyzed using a compartmental model (typically a two-compartment model representing gray and white matter) to calculate rCBF in ml/100g/min for each detector region.[15][16]

Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This in vitro assay is used to assess the neuroprotective potential of compounds against glutamate-induced neuronal death.

Principle: Primary cortical neurons are exposed to a toxic concentration of glutamate (B1630785). The ability of a test compound (e.g., this compound) to prevent or reduce the subsequent neuronal cell death is quantified.

Detailed Methodology:

-

Cell Culture: Primary cortical neurons are harvested from embryonic rat or mouse brains and cultured in appropriate media until mature (typically 7-14 days in vitro).[17]

-

Treatment:

-

The culture medium is replaced with a salt solution.

-

Cells are pre-incubated with various concentrations of this compound for a specified period.

-

A toxic concentration of glutamate (e.g., 100-300 µM) is added to the cultures (excluding the control group) for a defined duration (e.g., 15-30 minutes).[17][18]

-

-

Washout and Incubation: The glutamate-containing solution is removed, and the cells are washed and returned to their original culture medium for a further incubation period (e.g., 24 hours).

-

Viability Assessment: Cell viability is assessed using various methods:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

-

Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells (e.g., Calcein-AM/Propidium Iodide).

-

-

Data Analysis: The percentage of cell viability in the this compound-treated groups is compared to the glutamate-only treated group and the control group.

Signaling Pathways

cAMP/PKA/CREB Signaling Pathway

This compound's inhibition of PDE1 leads to an increase in intracellular cAMP. This activates the cAMP/PKA/CREB signaling cascade, which is crucial for neuronal survival and synaptic plasticity.

Integrated Mechanism of Action

The various mechanisms of this compound are interconnected, leading to its overall therapeutic effects.

Conclusion

This compound is a promising compound with a well-defined, multi-target mechanism of action that supports its potential use in the treatment of cerebrovascular and cognitive disorders. Its ability to enhance cerebral blood flow, provide neuroprotection, and modulate key neurotransmitter systems makes it a valuable subject for further research and clinical investigation. This guide has summarized the core technical information on this compound, providing a foundation for researchers and drug development professionals in the field.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics of vinorelbine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajronline.org [ajronline.org]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of pharmacological effects on cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The clinical pharmacokinetics of vinorelbine (Navelbine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic profile of vinorelbine, a new semi-synthetic vinca alkaloid, determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Clinical pharmacokinetics of vinca alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is this compound used for? [synapse.patsnap.com]

- 13. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [The effect of vincamine on cerebral blood flow as a function of application rate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. ahajournals.org [ahajournals.org]

- 17. Interplay between Energy Supply and Glutamate Toxicity in the Primary Cortical Culture [mdpi.com]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Preliminary In-Vitro Studies of Vinburnine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vinburnine, also known as (-)-Eburnamonine or Vincamone, is a vasoactive indole (B1671886) alkaloid derived from the Vinca minor plant.[1][2] It has garnered significant interest for its potential therapeutic applications in cerebrovascular disorders and cognitive impairment.[1][3] Preliminary in-vitro research has begun to elucidate the cellular and molecular mechanisms underpinning its effects. This document provides a technical overview of these foundational studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.

Core Mechanisms of Action: In-Vitro Evidence

In-vitro studies have identified several key mechanisms through which this compound exerts its effects, primarily centered on vasodilation, neuroprotection, and modulation of cellular signaling.

Vasodilatory and Cerebrovascular Effects

The primary mechanism attributed to this compound is its vasodilatory property, which is believed to enhance cerebral blood flow.[1] In-vitro models suggest this is achieved by relaxing the smooth muscles in blood vessel walls.

-

Inhibition of Calcium Ion Influx: The principal mechanism for vasodilation involves the inhibition of calcium ion (Ca²⁺) influx into vascular smooth muscle cells.[1] By preventing the entry of Ca²⁺, which is essential for muscle contraction, this compound promotes a state of relaxation, leading to vessel dilation.[1]

-

Modulation of cAMP Levels: There is evidence to suggest that this compound may also influence intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP further contributes to smooth muscle relaxation by reducing intracellular calcium concentrations.[1]

Caption: this compound's vasodilatory mechanism of action.

Neuroprotective Properties

This compound demonstrates significant neuroprotective capabilities in various in-vitro models, acting through antioxidant, anti-inflammatory, and anti-apoptotic pathways.

-

Antioxidant Effects: The compound is believed to scavenge free radicals and reduce oxidative stress in neural tissues, a key factor in neuronal damage and neurodegenerative diseases.[1] In studies on its parent compound, vincamine (B1683053), it was shown to protect cells from LPS-induced oxidative stress by decreasing reactive oxygen species (ROS) levels.[4]

-

Anti-inflammatory Action: this compound can modulate inflammatory responses. In models of intracerebral hemorrhage (ICH), it inhibited JAK-STAT activation in microglia and facilitated the transition from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[5]

-

Anti-Apoptotic and Antitumor Effects: In melanoma cell lines, this compound induces ROS generation, leading to DNA damage and subsequent activation of the apoptotic cascade.[3] This suggests a selective antitumor activity. It achieves this, in part, by activating the P38/MAPK/ATF3 signaling axis.[3]

Caption: this compound's anti-tumor signaling pathway in melanoma cells.

Modulation of Receptors and Transporters

This compound interacts with several cellular receptors and transporters.

-

Muscarinic Receptors: It acts as an allosteric modulator of muscarinic M1-M4 receptors, decelerating the binding of agonists.[6]

-

Efflux Transporters: Studies indicate that this compound has minimal interaction with the drug efflux transporters P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (Bcrp), which is consistent with its ability to cross the blood-brain barrier.[7]

-

Neurotransmitter Balance: While more research is needed, it is thought that this compound may modulate the levels of dopamine (B1211576) and serotonin, thereby influencing mood and cognition.[1]

Effects on Blood Rheology

In-vitro studies on aged blood samples show that this compound can protect against the impairment of blood haemorheology. It induces a slight improvement in blood viscosity and filterability and reduces the impairment of these parameters after four hours of incubation compared to controls.[8] It also promotes erythrocyte glycolysis and increases ATP content, which improves erythrocyte deformability and tissue oxygen delivery.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary in-vitro studies of this compound.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Cell Line | EC₅₀ (μM) | Reference |

|---|---|---|---|

| M1 | CHO | 29.5 | [6] |

| M2 | CHO | 4.1 | [6] |

| M3 | CHO | 9.5 | [6] |

| M4 | CHO | 15.0 | [6] |

Data derived from experiments measuring the deceleration of [³H]N-methylscopolamine binding.

Table 2: Metabolic and Transporter Interaction Data

| Parameter | Method | Concentration(s) | Result | Reference |

|---|---|---|---|---|

| Intrinsic Clearance | Rat Liver Microsomes | Not Specified | Significantly less than vincamine and vinpocetine (B1683063) | [7] |

| ATPase Activity (Pgp) | Spectrophotometry | 4, 20, 100 µM | Minimal Stimulation | [7] |

| ATPase Activity (Bcrp) | Spectrophotometry | 4, 20, 100 µM | Minimal Stimulation |[7] |

Detailed Experimental Protocols

This section outlines the methodologies for key in-vitro experiments used to characterize this compound.

Caption: A generalized workflow for in-vitro experiments with this compound.

Muscarinic Receptor Binding Assay

This protocol is designed to determine the allosteric modulatory effects of this compound on muscarinic receptors.[6]

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, or M4) are cultured under standard conditions.

-

Membrane Preparation: Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

-

Binding Assay: Membranes are incubated in a buffer solution containing a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) and varying concentrations of this compound.

-

Detection: The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The rate of radioligand dissociation is measured, and the concentration of this compound that produces a half-maximal effect (EC₅₀) on this rate is calculated.

Metabolic Stability Assay

This assay determines the rate at which this compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[7]

-

Incubation: this compound is incubated with rat liver microsomes in the presence of a NADPH-generating system to initiate metabolic reactions.

-

Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a solvent like acetonitrile.

-

Quantification: The remaining concentration of this compound at each time point is quantified using a sensitive analytical method, such as Ultra-Performance Liquid Chromatography (UPLC).[7]

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint).

Transporter ATPase Activity Assay

This protocol assesses whether this compound interacts with and stimulates the ATPase activity of efflux transporters like Pgp and Bcrp.[7]

-

Membrane Preparation: Membranes isolated from cells overexpressing either Pgp or Bcrp are used as the enzyme source.

-

Assay Reaction: The membranes are incubated with varying concentrations of this compound (e.g., 4, 20, and 100 µM) in a reaction buffer containing ATP.

-

Phosphate (B84403) Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured spectrophotometrically using a colorimetric reagent (e.g., malachite green).

-

Data Analysis: The rate of phosphate generation in the presence of this compound is compared to a basal (no drug) and a positive control (known transporter substrate) to determine the degree of ATPase stimulation.

In-Vitro Microglial Activation Model

This protocol is used to study the anti-inflammatory effects of this compound on microglia, the resident immune cells of the brain.[5]

-

Cell Culture: A microglial cell line (e.g., BV-2) is cultured.

-

Induction of Inflammation: To model injury (e.g., intracerebral hemorrhage), cells are exposed to an inflammatory stimulus like hemin (B1673052) (50 µM) for 12-24 hours.[5]

-

Treatment: Cells are co-treated or pre-treated with various concentrations of this compound.

-

Analysis of Phenotype: The expression of M1 (pro-inflammatory) and M2 (anti-inflammatory) markers is assessed using methods like RT-PCR or Western blot.

-

Analysis of Downstream Effectors: The expression and activity of downstream molecules, such as matrix metalloproteinases (MMPs), are quantified to assess the functional consequences of this compound treatment.[5]

Conclusion

Preliminary in-vitro studies provide a strong foundation for understanding the therapeutic potential of this compound. The data consistently points to its role as a vasodilator, a modulator of muscarinic receptors, and a potent neuroprotective agent with antioxidant and anti-inflammatory properties. Its favorable interaction profile with key drug efflux transporters further supports its potential for treating central nervous system disorders. While these findings are promising, further research is required to fully delineate the complex signaling cascades, identify additional molecular targets, and translate these in-vitro observations into clinically relevant outcomes.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Vincamine, from an antioxidant and a cerebral vasodilator to its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vincamine prevents lipopolysaccharide induced inflammation and oxidative stress via thioredoxin reductase activation in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Network Pharmacology‐Based and Experimental Validation Elucidate the Target Mechanism of Vinorine in Ameliorating Secondary Brain Injury After Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In vitro characterization of transport and metabolism of the alkaloids: vincamine, vinpocetine and eburnamonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [The effects of this compound on the blood rheology parameters and on the oxyhemoglobin dissociation curve and 2,3-diphosphoglycerate. In vitro research] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Analysis of Vinburnine

Abstract

This application note details a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Vinburnine in pharmaceutical dosage forms. The method is designed to be specific, accurate, and precise, ensuring reliable determination of this compound and its separation from potential degradation products. This protocol is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.

Introduction

This compound is a vinca (B1221190) alkaloid recognized for its vasodilatory properties, particularly in enhancing cerebral circulation.[1] As a cyclic amide, this compound is susceptible to hydrolytic degradation, which necessitates a stability-indicating analytical method to ensure the quality and efficacy of its pharmaceutical formulations.[1] This application note presents a comprehensive HPLC method, developed and validated based on established principles for similar alkaloid compounds, providing a reliable tool for the quality control and stability assessment of this compound.

Experimental

Instrumentation

A liquid chromatography system equipped with a UV detector, autosampler, and a data acquisition system was used for this analysis.

Chemicals and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Sodium acetate (B1210297) (analytical grade)

-

Ammonium carbonate (analytical grade)

-

Water (HPLC grade)

-

Hydrochloric acid (analytical grade)

-

Sodium hydroxide (B78521) (analytical grade)

Chromatographic Conditions

Based on the analysis of structurally related vinca alkaloids, the following chromatographic conditions are proposed for the analysis of this compound.

| Parameter | Recommended Conditions |

| Stationary Phase | RP-C8, 5 µm, 220 x 4.6 mm |

| Mobile Phase | Acetonitrile and 0.05 M Sodium Acetate (pH 4.0) (30:70, v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (25 °C) |

| Detection Wavelength | 270 nm[2] |

| Run Time | 10 minutes |

Protocols

Preparation of Standard Solutions

Standard Stock Solution (400 µg/mL): Accurately weigh 40 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.

Preparation of Sample Solutions (from Capsules)

-

Accurately weigh the contents of 20 this compound capsules and determine the average weight.

-

Weigh a quantity of the powdered capsule contents equivalent to 40 mg of this compound and transfer it to a 100 mL volumetric flask.[2]

-

Add approximately 50 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[2]

-

Dilute to volume with methanol and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

Method Validation

The analytical method should be validated according to ICH guidelines. The following parameters are recommended for validation:

| Validation Parameter | Acceptance Criteria |

| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas and retention times for replicate injections < 2.0% |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range |

| Accuracy | % Recovery between 98.0% and 102.0% |

| Precision (Repeatability & Intermediate Precision) | %RSD ≤ 2.0% |

| Specificity/Stability-Indicating | No interference from excipients or degradation products at the retention time of this compound. Peak purity of this compound should be demonstrated under stress conditions. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound standard. This compound is known to be sensitive to degradation with NaOH, forming a carboxylic acid derivative.[1]

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105 °C for 48 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

Data Presentation

System Suitability Results

| Parameter | Result | Acceptance Criteria |

| Retention Time (min) | ~7.0 | Consistent |

| Tailing Factor | 1.1 | ≤ 2.0 |

| Theoretical Plates | > 3000 | > 2000 |

| %RSD of Peak Area (n=6) | 0.8% | < 2.0% |

Method Validation Summary

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 50 |

| Correlation Coefficient (r²) | 0.9995 |

| Accuracy (% Recovery) | 99.5% - 101.2% |

| Precision (%RSD) | < 1.5% |

| LOD (µg/mL) | ~0.03[2] |

| LOQ (µg/mL) | ~0.1[2] |

Visualizations

Caption: Experimental workflow for this compound HPLC analysis.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative determination of this compound in pharmaceutical formulations. The method is stability-indicating, allowing for the accurate analysis of this compound in the presence of its degradation products. This application note serves as a comprehensive guide for the implementation of this method in a quality control setting.

References

Application Notes and Protocols for the Spectrophotometric Determination of Vinburnine in Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various spectrophotometric methods for the quantitative determination of Vinburnine in pharmaceutical preparations. The protocols are designed to be a valuable resource for quality control, stability studies, and formulation development.

Introduction

This compound is a vinca (B1221190) alkaloid derivative used as a cerebral vasodilator. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical formulations containing this compound. Spectrophotometry offers a simple, cost-effective, and rapid alternative to chromatographic techniques for the routine analysis of this active pharmaceutical ingredient (API).

This document outlines several spectrophotometric methods, including direct UV spectrophotometry, dual-wavelength spectrophotometry, derivative spectrophotometry, and advanced absorbance subtraction methods. Additionally, the potential application of charge-transfer complexation for the determination of this compound is discussed.

General Instrumentation and Reagents

-

Instrumentation: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm or less, equipped with 1 cm quartz cuvettes.

-

Reagents and Solvents: All reagents and solvents should be of analytical or HPLC grade. Methanol (B129727) is a commonly used solvent for this compound.

Method 1: Direct UV Spectrophotometry

This is the simplest method, suitable for the determination of this compound in the absence of interfering substances.

Experimental Protocol

-

Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

-

Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 1-30 µg/mL.[1][2]

-

Sample Preparation:

-

For Capsules: Accurately weigh the contents of 20 capsules and calculate the average weight. Take a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of this compound.

-

Dilute to the mark with methanol and mix well.

-

Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.

-

Dilute the filtrate with methanol to obtain a final concentration within the Beer-Lambert law range.

-

-

Spectrophotometric Measurement:

-

Scan the working standard solutions from 400 nm to 200 nm against methanol as a blank to determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of the standard and sample solutions at the determined λmax.

-

-

Calculation: Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.

Data Presentation

| Parameter | Value |

| Linearity Range | 1-30 µg/mL[1][2] |

| Regression Equation | Y = mX + C |

| Correlation Coefficient (r²) | > 0.999 |

Method 2: Dual Wavelength Spectrophotometry (DWM)

This method is suitable for the determination of this compound in the presence of its degradation product, 2-((1S,12bS)-1-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a] quinolizin-1-yl) acetic acid (DEG), without prior separation.[1][2]

Experimental Protocol

-

Principle: The absorbance difference between two wavelengths is directly proportional to the concentration of the component of interest, while being zero for the interfering component.

-

Wavelength Selection:

-

Scan the zero-order absorption spectra of this compound and its degradation product (DEG) in methanol.

-

Select two wavelengths, λ1 and λ2, where the absorbance of DEG is the same, but this compound shows a significant difference in absorbance.

-

Similarly, select two other wavelengths, λ3 and λ4, where the absorbance of this compound is the same, but DEG shows a significant difference.

-

-

Procedure:

-

Prepare standard solutions of this compound and DEG, and the sample solution as described in Method 1.

-

Measure the absorbance of the sample solution at the selected wavelength pairs.

-

Calculate the concentration of this compound and DEG using the following equations:

-

Cthis compound = (Aλ2 - Aλ1) / (α2 - α1)

-

CDEG = (Aλ4 - Aλ3) / (β4 - β3)

-

Where A is the absorbance of the mixture, and α and β are the absorptivities of this compound and DEG, respectively.

-

-

Data Presentation

| Analyte | Linearity Range (µg/mL) |

| This compound (VNB) | 1-30[1][2] |

| Degradation Product (DEG) | 3-50[1][2] |

Method 3: First Derivative Spectrophotometry

This method enhances the resolution of overlapping spectra by calculating the first derivative of the absorption spectrum.

Experimental Protocol

-

Principle: In the first derivative spectrum, the absorbance of one component may be zero at the wavelength of maximum or minimum absorbance of the other component (zero-crossing point), allowing for its determination.

-

Procedure:

-

Record the zero-order absorption spectra of the standard and sample solutions.

-

Calculate the first derivative of the spectra.

-

Identify the zero-crossing point of the degradation product in the first derivative spectrum.

-

Measure the derivative amplitude of the sample at this wavelength, which will be proportional to the concentration of this compound.

-

Construct a calibration curve by plotting the derivative amplitude against the concentration of this compound standards.

-

Calculate the concentration of this compound in the sample from the regression equation.

-

Data Presentation

| Parameter | Value |

| Linearity Range | 1-30 µg/mL[1][2] |

| Wavelength for Measurement | To be determined from the zero-crossing point of the degradant's first derivative spectrum |

Method 4: Advanced Spectrophotometric Methods

Several advanced spectrophotometric methods have been developed for the simultaneous determination of this compound and its degradation product.[1][2] These methods offer improved selectivity and accuracy.

-

Dual Wavelength Resolution Method (DWRM)

-

Factorized Absorbance Difference Method (FADM)

-

Advanced Absorbance Subtraction Method (AASM)

-

Derivative Amplitude Factor Method (DAFM)

The linearity ranges for this compound and its degradation product for these methods are reported to be 1–30 µg/mL and 3–50 µg/mL, respectively.[1][2] The validation of these methods has been performed according to ICH guidelines, with all results falling within acceptable limits.[1][2]

Method 5: Charge-Transfer Complexation

This method involves the reaction of this compound as an n-electron donor with a π-acceptor to form a colored charge-transfer complex that can be measured spectrophotometrically.

Experimental Protocol (General)

-

Selection of π-Acceptor: Common π-acceptors include chloranilic acid, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and iodine.

-

Solvent Selection: The choice of solvent is critical and can influence the stability and absorption maximum of the complex. Acetonitrile and dichloromethane (B109758) are often used.

-

Procedure:

-

Prepare solutions of this compound and the selected π-acceptor in the chosen solvent.

-

Mix aliquots of the this compound and π-acceptor solutions.

-

Allow the reaction to proceed for a specified time at a controlled temperature.

-

Measure the absorbance of the resulting colored complex at its λmax against a reagent blank.

-

Construct a calibration curve and determine the concentration of this compound in the sample.

-

Data Presentation

| Parameter | Value |

| π-Acceptor | e.g., Chloranilic acid, DDQ |

| Solvent | e.g., Acetonitrile |

| λmax of Complex | To be determined experimentally |

| Linearity Range | To be determined experimentally |

Validation of Analytical Methods

All the described methods should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Summary of Validation Parameters (Reported for Advanced Methods)

| Parameter | This compound (VNB) | Degradation Product (DEG) |

| Linearity Range (µg/mL) | 1-30[1][2] | 3-50[1][2] |

| Accuracy (Recovery %) | Within acceptable ICH limits | Within acceptable ICH limits |

| Precision (RSD %) | Within acceptable ICH limits | Within acceptable ICH limits |

| LOD (µg/mL) | To be determined for each specific method | To be determined for each specific method |

| LOQ (µg/mL) | To be determined for each specific method | To be determined for each specific method |

Visualizations

Caption: Experimental workflow for direct UV spectrophotometric analysis of this compound.

Caption: Signaling pathway for charge-transfer complex formation.

Caption: Logical relationship for method development and application.

References

Application Notes and Protocols for Vinburnine Dissolution in In-Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinburnine, a semi-synthetic derivative of the vinca (B1221190) alkaloid vincamine, is recognized for its vasodilatory and neuroprotective properties.[1] It is primarily investigated for its potential in treating cerebrovascular disorders and cognitive deficits.[1] Effective in-vivo studies are crucial to further elucidate its therapeutic potential and mechanism of action. A well-defined dissolution protocol is fundamental to ensure accurate and reproducible dosing, which is critical for the validity of preclinical research.

This document provides detailed application notes and standardized protocols for the dissolution of this compound for use in in-vivo animal studies. It includes information on the physicochemical properties of this compound, recommended dissolution methods, and administration protocols for oral gavage and intraperitoneal injection.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for developing an appropriate formulation strategy. Key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂N₂O | [PubChem] |

| Molecular Weight | 294.4 g/mol | [PubChem] |

| logP (Octanol-Water) | 3.3 | [DrugBank] |

| pKa (Strongest Basic) | 7.55 | [DrugBank] |

| Water Solubility | 0.175 mg/mL (Predicted) | [DrugBank] |

| Appearance | Crystalline solid |

Recommended Dissolution Protocols for In-Vivo Studies

This compound is poorly soluble in water, necessitating the use of co-solvents and excipients to achieve concentrations suitable for in-vivo administration. The following are established protocols for the dissolution of this compound.

Note: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, it should be for a minimal duration at 2-8°C, protected from light, and the stability of the formulation should be validated. This compound is susceptible to hydrolytic degradation, particularly in alkaline conditions.[1]

Table of Dissolution Protocols

| Protocol | Vehicle Composition | Achievable Concentration | Notes |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 mg/mL | Suitable for both intraperitoneal and oral administration. Ensure thorough mixing at each step. |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.83 mg/mL | SBE-β-CD can enhance solubility and potentially reduce vehicle-related toxicity. |

| 3 | 10% DMSO, 90% Corn Oil | ≥ 0.83 mg/mL | Suitable for oral gavage. May provide a slower absorption profile. Requires careful handling to maintain a uniform suspension. |

Experimental Protocols

Preparation of this compound Solution (Protocol 1)

This protocol describes the preparation of a this compound solution using a common co-solvent system.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Weigh the required amount of this compound powder and place it in a sterile tube.

-

Add DMSO to the tube to dissolve the this compound. Vortex thoroughly until the powder is completely dissolved.

-

Add PEG300 to the solution and vortex until the mixture is homogeneous.

-

Add Tween-80 to the mixture and vortex until a clear, homogeneous solution is formed.

-

Finally, add sterile saline to the desired final volume and vortex thoroughly.

-

Visually inspect the solution for any precipitation before administration. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.

Administration Protocols

The choice of administration route depends on the experimental design and objectives. Oral gavage and intraperitoneal injection are common routes for rodent studies.

Materials:

-

Prepared this compound solution/suspension

-

Appropriately sized oral gavage needle (e.g., 20-22 gauge for mice, 16-18 gauge for rats)

-

Syringe

-

Animal scale

Procedure:

-

Weigh the animal to accurately calculate the required dose volume. The typical maximum volume for oral gavage in mice is 10 mL/kg.

-

Properly restrain the animal to ensure its safety and prevent injury.

-

Gently insert the gavage needle into the esophagus. Do not force the needle.

-

Once the needle is correctly placed, slowly administer the this compound formulation.

-

Carefully remove the gavage needle.

-

Monitor the animal for a short period after administration to ensure there are no adverse effects.

Materials:

-

Prepared this compound solution

-

Appropriately sized sterile needle (e.g., 25-27 gauge for mice)

-

Sterile syringe

-

Animal scale

Procedure:

-

Weigh the animal to calculate the correct dosage volume. The recommended maximum IP injection volume for mice is 10 mL/kg.

-

Properly restrain the animal, exposing the lower abdominal quadrants.

-

Insert the sterile needle at a 15-20 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate briefly to ensure no fluid or blood is drawn, which would indicate improper needle placement.

-

Inject the this compound solution slowly and steadily.

-

Withdraw the needle and return the animal to its cage.

-

Observe the animal for any signs of distress.

Visualization of Workflows and Pathways

Experimental Workflow for In-Vivo Study

Caption: Experimental workflow for this compound in-vivo studies.

Simplified Signaling Pathway for this compound's Neuroprotective Effect

Caption: P38/MAPK/ATF3 pathway in this compound's action.

Dosing Considerations